molecular formula C9H4Cl2IN B8224290 2,6-Dichloro-8-iodoquinoline

2,6-Dichloro-8-iodoquinoline

Cat. No.: B8224290
M. Wt: 323.94 g/mol
InChI Key: MSEZUINRZHBNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2IN. It is a derivative of quinoline, characterized by the presence of chlorine atoms at positions 2 and 6, and an iodine atom at position 8 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct iodination of 2,6-dichloroquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-8-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: DDQ in the presence of protic acids is a typical oxidizing system.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a common method.

Major Products:

Scientific Research Applications

2,6-Dichloro-8-iodoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the quinoline ring enhance its ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-8-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and biological activities. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s potential in various applications .

Properties

IUPAC Name

2,6-dichloro-8-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2IN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZUINRZHBNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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